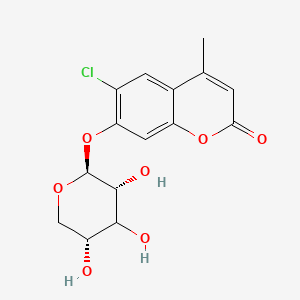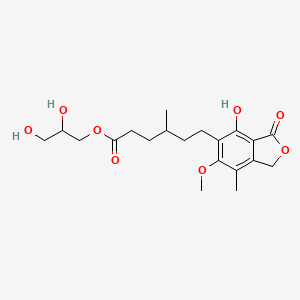
Dihydroxypropyl Mycophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxypropyl Mycophenolate is a derivative of mycophenolic acid, a potent immunosuppressant. Mycophenolic acid is known for its ability to inhibit inosine-5′-monophosphate dehydrogenase, an enzyme crucial for the proliferation of lymphocytes . This compound retains these immunosuppressive properties and is used in various medical and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroxypropyl Mycophenolate typically involves the esterification of mycophenolic acid with dihydroxypropyl alcohol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification steps, including distillation and chromatography, to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Dihydroxypropyl Mycophenolate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or ethers.
Aplicaciones Científicas De Investigación
Dihydroxypropyl Mycophenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell proliferation and immune response.
Medicine: Investigated for its potential in treating autoimmune diseases and preventing organ transplant rejection.
Mecanismo De Acción
Dihydroxypropyl Mycophenolate exerts its effects by inhibiting inosine-5′-monophosphate dehydrogenase, an enzyme essential for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound specifically targets the de novo pathway of purine synthesis, which is crucial for the proliferation of lymphocytes .
Comparación Con Compuestos Similares
Similar Compounds
Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used to prevent organ transplant rejection.
Mycophenolate Sodium: Another derivative of mycophenolic acid, used for similar purposes.
Uniqueness
Dihydroxypropyl Mycophenolate is unique due to its enhanced solubility and stability compared to mycophenolic acid. This makes it more suitable for certain pharmaceutical formulations and applications. Additionally, its specific chemical structure allows for targeted modifications, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C20H28O8 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhexanoate |
InChI |
InChI=1S/C20H28O8/c1-11(5-7-16(23)27-9-13(22)8-21)4-6-14-18(24)17-15(10-28-20(17)25)12(2)19(14)26-3/h11,13,21-22,24H,4-10H2,1-3H3 |
Clave InChI |
XIZNUKAPRNXCQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CCC(C)CCC(=O)OCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
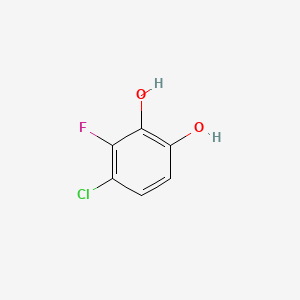



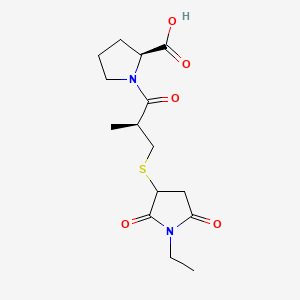
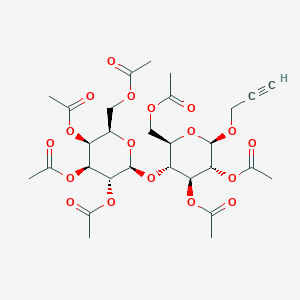
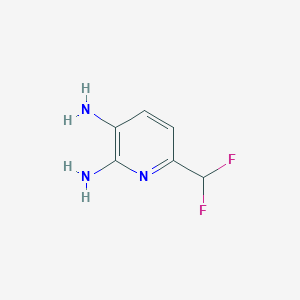
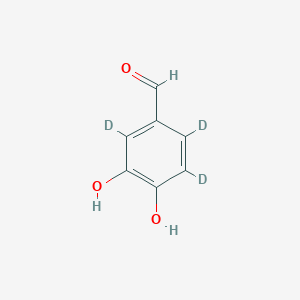
![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)

![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
